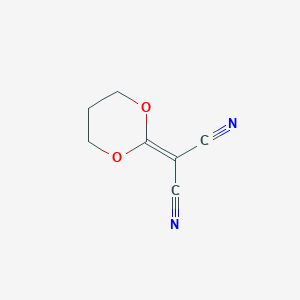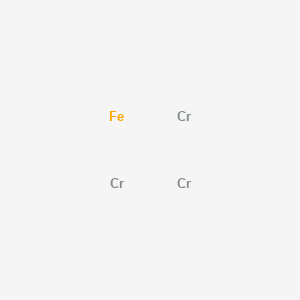
Chromium;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium and iron are two essential transition metals that form a variety of compounds with significant industrial and scientific applications. Chromium is known for its hardness, high melting point, and resistance to corrosion, while iron is renowned for its abundance and crucial role in the production of steel. When combined, these elements form alloys and compounds that exhibit unique properties, making them indispensable in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Chromium-iron compounds can be synthesized through several methods, including:
Electrothermal Method: This involves the reduction of chromite ore (FeO·Cr₂O₃) using carbon in an electric arc furnace.
Aluminothermic Reduction: This method involves the reduction of chromium oxide (Cr₂O₃) with aluminum powder.
Industrial Production Methods
The industrial production of chromium-iron compounds primarily involves the smelting of chromite ore in electric arc furnaces. The process includes:
Crushing and Grinding: The chromite ore is crushed and ground to increase the surface area for the reduction reaction.
Reduction: The ground ore is mixed with carbon and heated in an electric arc furnace to produce ferrochrome.
化学反応の分析
Types of Reactions
Chromium-iron compounds undergo various chemical reactions, including:
Oxidation: Chromium can exist in multiple oxidation states, with Cr(III) and Cr(VI) being the most common.
Reduction: Cr(VI) can be reduced to Cr(III) using reducing agents like sulfur dioxide or ferrous sulfate.
Substitution: Chromium-iron compounds can undergo substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used to oxidize Cr(III) to Cr(VI).
Reducing Agents: Sulfur dioxide (SO₂) and ferrous sulfate (FeSO₄) are used to reduce Cr(VI) to Cr(III).
Major Products
Chromium Oxides: Cr₂O₃ and CrO₃ are common products of oxidation reactions.
Chromates and Dichromates: Compounds like potassium chromate (K₂CrO₄) and potassium dichromate (K₂Cr₂O₇) are formed during oxidation.
科学的研究の応用
Chromium-iron compounds have diverse applications in scientific research, including:
Chemistry: Used as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology: Chromium is essential for glucose metabolism and is studied for its role in insulin signaling.
Medicine: Chromium supplements are used to manage diabetes and improve glucose tolerance.
作用機序
The mechanism of action of chromium-iron compounds involves several molecular targets and pathways:
Insulin Signaling: Chromium enhances insulin sensitivity by promoting glucose uptake in cells.
Mitochondrial Function: Chromium affects mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation.
Antioxidant Properties: Chromium exhibits antioxidant properties by reducing oxidative stress and protecting cells from damage.
類似化合物との比較
Chromium-iron compounds can be compared with other transition metal compounds, such as:
Chromium-Nickel Compounds: These compounds are also used in stainless steel production but offer different corrosion resistance and mechanical properties.
Iron-Cobalt Compounds: Known for their magnetic properties, these compounds are used in electronic and magnetic applications.
Similar Compounds
- Chromium-Nickel (Cr-Ni)
- Iron-Cobalt (Fe-Co)
- Chromium-Molybdenum (Cr-Mo)
- Iron-Manganese (Fe-Mn)
Chromium-iron compounds stand out due to their unique combination of hardness, corrosion resistance, and mechanical strength, making them highly valuable in various applications.
特性
CAS番号 |
12018-28-9 |
|---|---|
分子式 |
Cr3Fe |
分子量 |
211.83 g/mol |
IUPAC名 |
chromium;iron |
InChI |
InChI=1S/3Cr.Fe |
InChIキー |
FBJBYAHMCSHQMV-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Cr].[Cr].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


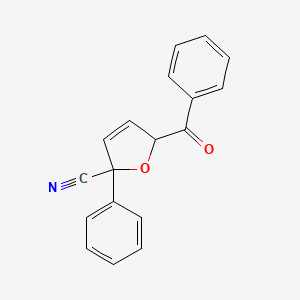
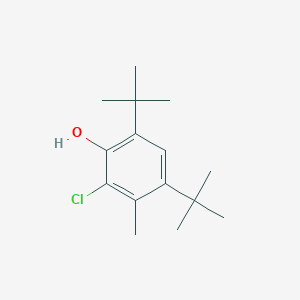
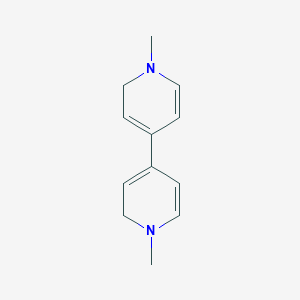
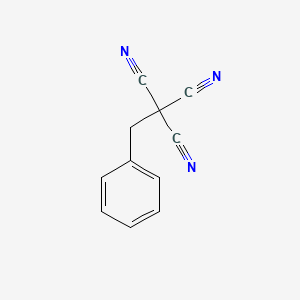
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)

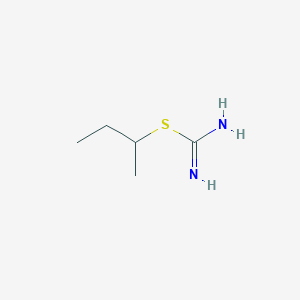
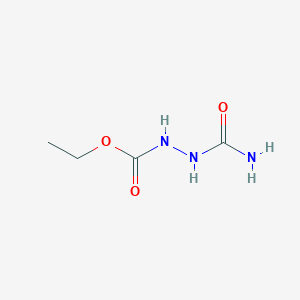
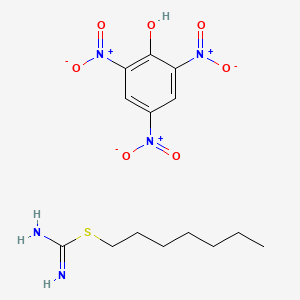
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
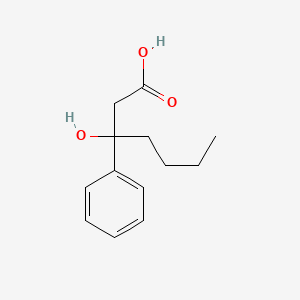
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)

